Product packaging for 3-Bromophenyl-(3,4-dichlorobenzyl)ether(Cat. No.:)

3-Bromophenyl-(3,4-dichlorobenzyl)ether

Cat. No.: B7815579
M. Wt: 332.0 g/mol
InChI Key: HEGHPRRHDZYSPW-UHFFFAOYSA-N
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Description

Significance of Aryl Benzyl (B1604629) Ether Scaffolds in Organic Synthesis and Chemical Research

The aryl benzyl ether scaffold is of considerable importance in the field of organic chemistry. One of its most critical roles is as a protecting group for alcohols and phenols. rsc.orgwikipedia.org The benzyl group can be readily introduced and is stable under a variety of reaction conditions, yet it can be cleaved under specific circumstances, making it an invaluable tool in the multi-step synthesis of complex molecules. wikipedia.org

Beyond their use as protecting groups, aryl benzyl ethers are integral components of more complex molecular architectures. Their structural rigidity and defined stereochemistry make them useful in the design of ligands for catalysis and as scaffolds for the development of new materials. The ether linkage also influences the electronic properties of the attached aromatic rings, a feature that can be tuned by the introduction of various substituents.

Rationale for Investigating 3-Bromophenyl-(3,4-dichlorobenzyl)ether within Contemporary Organic Chemistry

The specific compound, this compound, presents a compelling case for investigation due to its distinct substitution pattern. The presence of three halogen atoms—one bromine and two chlorine atoms—on the two aromatic rings suggests several areas of potential research interest. The positions of these halogens are likely to induce significant electronic and steric effects, influencing the molecule's reactivity and potential applications.

The investigation of such polyhalogenated compounds is driven by the quest for new molecules with tailored properties. Halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being exploited in crystal engineering and drug design. Furthermore, the bromo and chloro substituents provide reactive handles for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecules. organic-chemistry.org

Overview of Research Objectives for this compound

Given the lack of specific published research on this compound, the following outlines potential research objectives that would be of interest to the scientific community:

Synthesis and Characterization: The primary objective would be to develop an efficient and scalable synthesis of this compound and to thoroughly characterize the compound using modern analytical techniques.

Physicochemical Properties: A detailed study of its physical and chemical properties, including its solubility, melting point, and stability, would be essential for any future applications.

Structural Analysis: X-ray crystallographic studies would provide valuable insights into the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

Reactivity Studies: Investigating the reactivity of the compound, particularly at the C-Br bond, in various cross-coupling reactions would be a key objective to assess its utility as a synthetic building block.

Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for ether formation. The most common and versatile of these is the Williamson ether synthesis. rsc.orgmasterorganicchemistry.com

Proposed Synthesis via Williamson Ether Synthesis

This method involves the reaction of a phenoxide with an alkyl halide. rsc.orgmasterorganicchemistry.com In the context of this compound, two primary routes are conceivable:

Reaction of 3-bromophenol (B21344) with 3,4-dichlorobenzyl bromide.

Reaction of 3,4-dichlorophenol (B42033) with 3-bromobenzyl bromide.

The general reaction scheme for the Williamson ether synthesis is as follows:

Ar-OH + R-X + Base → Ar-O-R + Salt + H₂O

Where:

Ar-OH is the phenolic component.

R-X is the benzyl halide.

Base is typically a carbonate or hydroxide (B78521) salt.

Detailed Synthetic Steps (Proposed):

Deprotonation: The phenolic starting material (either 3-bromophenol or 3,4-dichlorophenol) is treated with a suitable base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This step generates the corresponding phenoxide anion.

Nucleophilic Substitution: The appropriate benzyl bromide (3,4-dichlorobenzyl bromide or 3-bromobenzyl bromide) is then added to the reaction mixture. The phenoxide anion acts as a nucleophile, attacking the benzylic carbon and displacing the bromide ion in an SN2 reaction. masterorganicchemistry.com

Workup and Purification: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the pure this compound.

A patent for the synthesis of the related compound 3,4'-dichlorodiphenyl ether suggests that the reaction can be carried out at elevated temperatures (160-190°C) using a copper catalyst to facilitate the coupling. google.com

Physicochemical and Spectroscopic Properties (Predicted)

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Description
Molecular Formula C₁₃H₉BrCl₂O
Molecular Weight 332.02 g/mol
Appearance Likely a white to off-white solid at room temperature
Melting Point Estimated to be in the range of 60-90 °C
Boiling Point Estimated to be above 350 °C at atmospheric pressure
Solubility Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and acetone.
LogP (Partition Coefficient) Predicted to be high, indicating significant lipophilicity.

Spectroscopic Analysis (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and benzylic protons. The aromatic region (typically 6.8-7.8 ppm) would display a complex pattern of multiplets due to the various couplings between the protons on the two substituted rings. The benzylic protons (CH₂) would appear as a singlet at approximately 5.1 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for all 13 carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached halogen atoms. The benzylic carbon would likely appear in the region of 70-75 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-O-C stretching vibrations, which are typical for aryl alkyl ethers and appear in the range of 1250-1040 cm⁻¹. quimicaorganica.orgblogspot.com Other significant peaks would include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the CH₂ group (around 2850-2950 cm⁻¹), as well as C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹). libretexts.org The C-Br and C-Cl stretching vibrations would be observed in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern would be observed due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio), which would be a key indicator for the presence of these halogens. acs.org

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Frequencies
¹H NMR (CDCl₃) δ ~7.0-7.6 (m, 6H, Ar-H), ~5.1 (s, 2H, OCH₂)
¹³C NMR (CDCl₃) δ ~157 (C-O, 3-bromophenyl), ~138 (C-O, 3,4-dichlorobenzyl), ~115-135 (Ar-C), ~71 (OCH₂)
IR (KBr, cm⁻¹) ~3100-3000 (Ar C-H str.), ~2950-2850 (Aliph. C-H str.), ~1250 & ~1040 (asym. & sym. C-O-C str.), ~800-600 (C-Cl & C-Br str.)
Mass Spec (EI) m/z (%) showing characteristic isotopic pattern for BrCl₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9BrCl2O B7815579 3-Bromophenyl-(3,4-dichlorobenzyl)ether

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-bromophenoxy)methyl]-1,2-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-2-1-3-11(7-10)17-8-9-4-5-12(15)13(16)6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGHPRRHDZYSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromophenyl 3,4 Dichlorobenzyl Ether

Classical Ether Synthesis Approaches

The formation of the ether linkage in 3-bromophenyl-(3,4-dichlorobenzyl)ether can be achieved through several classical organic reactions. These methods, while traditional, offer a foundation for the synthesis of aryl benzyl (B1604629) ethers.

Adaptations of Williamson Ether Synthesis for Aryl Benzyl Ethers

The Williamson ether synthesis is a cornerstone in the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.com In the context of synthesizing this compound, this would involve the reaction of a 3-bromophenoxide salt with a 3,4-dichlorobenzyl halide.

The first step is the deprotonation of 3-bromophenol (B21344) to form the more nucleophilic phenoxide. This is typically achieved using a base. The choice of base and solvent is critical for the success of the reaction. masterorganicchemistry.com

Table 1: Typical Bases and Solvents for Williamson Ether Synthesis

Base Solvent Typical Temperature
Sodium Hydride (NaH)Tetrahydrofuran (THF), Dimethylformamide (DMF)0 °C to room temperature
Potassium Carbonate (K₂CO₃)Acetone, AcetonitrileReflux
Sodium Hydroxide (B78521) (NaOH)Water, Phase-transfer catalystRoom temperature to 50 °C

Following the formation of the phenoxide, the 3,4-dichlorobenzyl halide (chloride or bromide) is introduced. The reaction proceeds via an S_N2 mechanism, where the phenoxide ion attacks the benzylic carbon of the 3,4-dichlorobenzyl halide, displacing the halide and forming the ether bond. wikipedia.org To favor the S_{N}2 pathway and avoid competing elimination reactions, primary alkyl halides like 3,4-dichlorobenzyl chloride or bromide are ideal. youtube.com

A plausible reaction scheme is as follows:

Step 1: Deprotonation: 3-bromophenol is treated with a base like sodium hydride in an aprotic solvent such as THF to generate the sodium 3-bromophenoxide.

Step 2: Nucleophilic Substitution: 3,4-dichlorobenzyl bromide is added to the reaction mixture, leading to the formation of this compound.

Application of Arylmethylation (Benzylation) Protocols

Arylmethylation, or more specifically benzylation, of phenols is a direct application of the Williamson ether synthesis principle. Various protocols have been developed to effect this transformation efficiently. For the synthesis of this compound, these protocols would focus on the direct reaction of 3-bromophenol with a 3,4-dichlorobenzylating agent.

Research has shown that palladium catalysts can be effective in the benzylation of phenols using benzyl carbonates. organic-chemistry.org This method offers an alternative to the use of benzyl halides. Another approach involves the in-situ generation of the phenoxide using a base like potassium carbonate in a polar aprotic solvent, followed by the addition of the benzyl halide. byjus.com

Exploration of Mitsunobu Reaction Variants for Ether Formation

The Mitsunobu reaction provides a powerful and versatile method for the formation of C-O bonds, including the synthesis of aryl ethers. wikipedia.orgmissouri.edu This reaction typically involves an alcohol, a nucleophile (in this case, a phenol), a phosphine (B1218219) reagent (like triphenylphosphine (B44618), PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). organic-chemistry.org

For the synthesis of this compound, the reaction would involve 3,4-dichlorobenzyl alcohol as the alcohol component and 3-bromophenol as the acidic nucleophile. The reaction proceeds through the formation of a phosphonium (B103445) intermediate from the alcohol, which is then displaced by the phenoxide in an S_{N}2 fashion. organic-chemistry.org

Table 2: Key Reagents in the Mitsunobu Reaction for Ether Synthesis

Reagent Type Example Function
PhosphineTriphenylphosphine (PPh₃)Activates the alcohol
AzodicarboxylateDiethyl azodicarboxylate (DEAD)Oxidizes the phosphine
Alcohol3,4-Dichlorobenzyl alcoholElectrophile precursor
Nucleophile3-BromophenolNucleophile

One of the advantages of the Mitsunobu reaction is its generally mild reaction conditions. However, for less acidic phenols, modifications such as using 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) instead of DEAD may be necessary to facilitate the reaction. wikipedia.org

Considerations for Palladium-Catalyzed Etherification Strategies

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-heteroatom bonds, including C-O bonds for ether synthesis. While often employed for the synthesis of diaryl ethers, these methods can be considered for the formation of aryl benzyl ethers.

One potential strategy involves the coupling of an aryl halide or triflate with an alcohol. In the context of this compound, this could theoretically involve the reaction of 3-bromobromobenzene with 3,4-dichlorobenzyl alcohol or 3-bromophenol with a 3,4-dichlorobenzyl halide in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org However, the direct palladium-catalyzed coupling of phenols with benzyl halides is a more common approach. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base. nih.gov

Development of Novel Synthetic Routes to this compound

While classical methods provide a solid foundation, the development of novel synthetic routes aims to improve efficiency, yield, and selectivity.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that can be adjusted include the choice of reagents, solvent, temperature, and reaction time.

For the Williamson ether synthesis of this compound, a systematic approach to optimization could involve screening different base-solvent combinations.

Table 3: Hypothetical Optimization of Williamson Ether Synthesis

Entry Base Solvent Temperature (°C) Yield (%)
1K₂CO₃Acetone56Moderate
2NaHTHF25High
3Cs₂CO₃DMF80High
4NaOH (aq)Toluene, TBAB50Moderate

In the case of the Mitsunobu reaction, optimization might involve using polymer-supported triphenylphosphine to simplify purification or exploring different azodicarboxylates to enhance reactivity with the weakly acidic 3-bromophenol. wikipedia.org The use of sonication has also been shown to increase the rate of Mitsunobu reactions with sterically demanding substrates. missouri.edu

For potential palladium-catalyzed routes, the choice of ligand is paramount. Different phosphine ligands can have a significant impact on the efficiency of the catalytic cycle. nih.gov Furthermore, careful control of the reaction temperature and the stoichiometry of the reactants is essential to minimize side reactions. orgsyn.org

Investigation of Catalytic Systems for Ether Bond Formation

The formation of the aryl benzyl ether bond in this compound is typically achieved via nucleophilic substitution, where the phenoxide oxygen attacks the benzylic carbon. The efficiency of this transformation is greatly enhanced by various catalytic systems, primarily based on copper and palladium. These catalysts facilitate the carbon-oxygen (C-O) cross-coupling reaction, often referred to as the Ullmann condensation or Buchwald-Hartwig amination-type reactions.

Research into diaryl ether synthesis has identified several effective catalytic systems that are applicable to the synthesis of aryl benzyl ethers. acs.orgnih.gov

Palladium-Based Catalysts: Palladium complexes are highly effective for C-O bond formation. Systems often employ a palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), combined with specialized ligands like bulky diphosphines or N-heterocyclic carbenes (NHCs). acs.orgorganic-chemistry.org These ligands stabilize the palladium center and facilitate the catalytic cycle. For instance, a catalyst system prepared in situ from Pd(OAc)₂ and a 1,3-dialkylimidazolinium salt has proven effective for diaryl ether synthesis. organic-chemistry.org More advanced, magnetically separable palladium nanocatalysts supported on materials like silica-coated iron oxide (Fe₃O₄@SiO₂) have been developed, allowing for easy recovery and reuse, which is particularly beneficial for industrial applications. nih.gov

Copper-Based Catalysts: The classical Ullmann reaction uses stoichiometric copper, but modern methods employ catalytic amounts of copper salts. nih.gov Copper(I) iodide (CuI) is a common catalyst, often used with a ligand such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine, which accelerates the coupling of aryl halides with alcohols. organic-chemistry.org A system combining a copper(I) salt with a 1-substituted imidazole (B134444) has also been patented for this purpose. google.com Nanoparticle catalysts, such as copper nanoparticles supported on carbon nanofibers (CuNP/CNF), have shown high activity for the O-arylation of phenols. nih.gov

The choice of catalyst depends on the specific substrates and desired reaction conditions, with a general trend towards milder conditions and more efficient, reusable catalyst systems.

Table 1: Comparison of Catalytic Systems for Aryl Ether Formation

Catalyst SystemTypical Ligand/SupportBaseSolventKey AdvantagesReference
Pd(OAc)₂N-Heterocyclic Carbene (NHC) PrecursorNaH-In situ catalyst generation, efficient. organic-chemistry.org
Fe₃O₄@SiO₂@PPh₂@Pd(0)Silica-coated magnetic nanoparticle-WaterMagnetically separable, reusable, stable, and active. nih.gov
CuI / Fe(acac)₃NoneK₂CO₃-Low catalyst loading, economical. organic-chemistry.org
CuNP/CNFCarbon NanofiberCs₂CO₃DMAcGood recyclability, fair to excellent yields. nih.gov
Copper(I) Salt1-Substituted Imidazole--Patented system for aryl bromide coupling. google.com

Microwave-Assisted Synthesis Approaches for Aryl Benzyl Ethers

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions. asianpubs.org For the synthesis of aryl benzyl ethers, including this compound, microwave irradiation offers significant advantages over conventional heating, such as dramatically reduced reaction times, improved yields, and often milder reaction conditions. acs.org

The Williamson ether synthesis, a foundational method for preparing ethers, is particularly amenable to microwave enhancement. benthamdirect.comorgchemres.org In a typical procedure, an alkoxide or phenoxide is reacted with an alkyl or benzyl halide. Microwave heating can shorten reaction times from many hours to just a few minutes. acs.org

Several protocols have been developed:

Solvent-Free Conditions: A highly efficient and green approach involves reacting the phenol (B47542) and benzyl halide under solvent-free conditions, using a solid support like potassium carbonate which acts as the base. orgchemres.org This minimizes waste and simplifies product purification.

Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetra-n-butyl ammonium (B1175870) bromide, can facilitate the reaction between the aqueous or solid phenoxide and the organic-soluble benzyl halide, leading to high yields in seconds to minutes under microwave irradiation.

Use of Mild Bases: Microwave conditions can enable the use of milder bases and supports. For example, CsF-Celite has been used as both a catalyst and reaction medium for the coupling of alcohols and alkyl halides, achieving excellent yields in very short times.

Table 2: Examples of Microwave-Assisted Ether Synthesis Protocols

ReactantsCatalyst/Base SystemConditionsReaction TimeKey AdvantagesReference
Phenols + Alkyl HalidesPotassium Carbonate (K₂CO₃)Solvent-free, Microwave< 15 minScalable, green (no solvent), mild conditions. orgchemres.org
Alcohols + Alkyl HalidesK₂CO₃ / KOH / TBABMicrowave45-100 secVery rapid, high yields, mild conditions.
Alcohols + Alkyl HalidesCsF-CeliteMicrowave2-7 minEfficient catalyst and medium, excellent yields.
2-Naphthol + IodoethaneKOHMethanol, Microwave (130 °C)10 minSignificant rate enhancement, doubled yield vs. reflux. acs.org

Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to minimize environmental impact and enhance safety. paperpublications.orgresearchgate.net The synthesis of this compound can be designed with these principles in mind.

Key green chemistry considerations include:

Catalysis over Stoichiometric Reagents: Employing catalytic systems (e.g., copper or palladium) is superior to using stoichiometric reagents, as it reduces waste and improves atom economy. paperpublications.org The use of highly active and recyclable nanocatalysts further enhances the sustainability of the process. nih.gov

Safer Solvents and Reaction Conditions: The ideal solvent should be non-toxic, readily available, and have minimal environmental impact. pnas.org Water is an excellent green solvent, and methods for conducting C-O coupling reactions in water have been developed. nih.govorganic-chemistry.org Metal-free arylations using diaryliodonium salts can be performed in water at mild temperatures. organic-chemistry.org Furthermore, solvent-free reactions, often facilitated by microwave heating, represent an even greener alternative by eliminating solvent use entirely. orgchemres.org

Energy Efficiency: Synthetic methods should be designed to minimize energy consumption. paperpublications.org Microwave-assisted synthesis is a prime example of an energy-efficient technology, as it provides rapid heating and significantly shortens reaction times compared to conventional refluxing. benthamdirect.com

Use of Renewable Feedstocks and Benign Reagents: While the precursors for this specific ether are derived from petrochemical sources, green chemistry encourages the use of renewable feedstocks where possible. paperpublications.org Additionally, replacing harsh bases with milder alternatives, such as using a magnesium chloride–triethylamine system or catalysts derived from waste biomass (e.g., banana peels), contributes to a more environmentally benign process. benthamdirect.comrsc.org

By integrating these principles, the synthesis can be optimized to be not only efficient but also sustainable and environmentally responsible.

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound relies on the availability of its key precursors: a substituted bromophenyl component and a substituted dichlorobenzyl component.

Synthesis of Substituted Bromophenyl and Dichlorobenzyl Precursors

Synthesis of 3-Bromophenol: The primary bromophenyl precursor is 3-bromophenol. It can be synthesized through several established routes:

From 3-Aminophenol (B1664112): A common laboratory method involves the diazotization of 3-aminophenol using sodium nitrite (B80452) in an acidic solution (e.g., sulfuric acid), followed by a Sandmeyer-type reaction where the diazonium salt is treated with cuprous bromide to introduce the bromine atom. chemicalbook.com

From Benzene (B151609): A multi-step synthesis starting from benzene is also feasible. This involves the nitration of benzene to form nitrobenzene, followed by meta-directed bromination to yield 3-bromonitrobenzene. Subsequent reduction of the nitro group (e.g., with tin and HCl) gives 3-bromoaniline, which is then converted to 3-bromophenol via diazotization and hydrolysis. youtube.com

Synthesis of 3,4-Dichlorobenzyl Precursors: The dichlorobenzyl precursor is typically an electrophile like 3,4-dichlorobenzyl chloride or 3,4-dichlorobenzyl bromide, which can act as an alkylating agent. sigmaaldrich.comsigmaaldrich.com

From 3,4-Dichlorotoluene (B105583): The most direct route is the free-radical halogenation of 3,4-dichlorotoluene at the benzylic position using a reagent like N-bromosuccinimide (NBS) or chlorine gas under UV irradiation.

From 3,4-Dichlorobenzoic Acid: An alternative route starts with 3,4-dichlorobenzoic acid. The acid can be converted to the corresponding acid chloride (3,4-dichlorobenzoyl chloride) using a reagent like oxalyl chloride or thionyl chloride. chemicalbook.com The acid chloride can then be reduced to 3,4-dichlorobenzyl alcohol, which is subsequently converted to 3,4-dichlorobenzyl chloride using a reagent such as thionyl chloride or concentrated HCl.

Chemical Reactivity and Mechanistic Investigations of 3 Bromophenyl 3,4 Dichlorobenzyl Ether

Reactivity of the Ether Linkage

The connection between the aromatic ring and the benzyl (B1604629) group via an oxygen atom defines the ether linkage, a key reactive site in the molecule.

Studies on Ether Cleavage Reactions

Ether cleavage is a fundamental reaction of this class of compounds, typically proceeding under strong acidic conditions with reagents like HBr or HI. libretexts.orgmasterorganicchemistry.com The reaction mechanism is dependent on the structure of the ether's substituents. masterorganicchemistry.com For aryl benzyl ethers such as 3-Bromophenyl-(3,4-dichlorobenzyl)ether, the process begins with the protonation of the ether oxygen by a strong acid, forming a good leaving group. masterorganicchemistry.comyoutube.com

Given the structure, with a secondary benzylic carbon and a phenyl carbon attached to the oxygen, the cleavage can follow different pathways. The bond between the oxygen and the sp2-hybridized carbon of the bromophenyl ring is strong and not easily broken by substitution reactions. youtube.com Therefore, cleavage typically occurs at the benzyl C-O bond. The reaction of the protonated ether can proceed via an SN1 or S_N2 mechanism. masterorganicchemistry.com The stability of the resulting 3,4-dichlorobenzyl carbocation would favor an S_N1 pathway, leading to the formation of 3-bromophenol (B21344) and 3,4-dichlorobenzyl halide. youtube.com However, direct attack by a halide nucleophile (S_N2) at the benzylic carbon is also possible. libretexts.org Studies on benzyl phenyl ether (BPE), a related model compound, show that acid-catalyzed cleavage is a key step in processes like lignin (B12514952) depolymerization. nih.govacs.org

Acid-Catalyzed Rearrangement of Aryl Benzyl Ethers

In the presence of acid catalysts, aryl benzyl ethers can undergo rearrangement reactions to form diphenylmethane (B89790) derivatives. researchgate.net This type of reaction, analogous to a Fries rearrangement, involves the cleavage of the ether bond followed by electrophilic attack of the resulting benzylic carbocation onto the electron-rich bromophenyl ring. The substitution pattern on the resulting diarylmethane would depend on the directing effects of the bromine atom and the ether-derived hydroxyl group.

Mechanistic studies on related aryl ethers indicate that the reaction is initiated by protonation of the ether oxygen. acs.orgacs.org The subsequent cleavage forms a carbocation and a phenol (B47542). acs.org The highly reactive carbocation can then re-attack the phenolic ring, leading to rearranged products.

Thermal Rearrangements and Their Mechanistic Pathways

Thermal rearrangements of diaryl ethers can occur, although they often require high temperatures. researchgate.netacs.org For compounds like this compound, heating can potentially lead to homolytic cleavage of the C-O bonds, initiating radical-based rearrangement pathways. Studies on related diaryl compounds under hydrothermal conditions show that hydrolysis is the primary decomposition reaction, followed by secondary reactions of the monomeric products. acs.org The products from α-O-4 linkage cleavage (structurally similar to the ether ) are prone to condensation and alkylation reactions. acs.org

Reactivity of the Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile handle for synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures under mild conditions. nobelprize.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. libretexts.orgorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.orgharvard.edu The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate complex and reductive elimination to yield the biaryl product and regenerate the catalyst. nobelprize.orglibretexts.org This method is highly valued for its tolerance of a wide range of functional groups. nobelprize.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgnih.gov The process generally yields the trans isomer with high selectivity. organic-chemistry.org While often requiring temperatures over 100°C, developments in catalyst systems, including N-heterocyclic carbene (NHC) ligands, have enabled reactions under milder conditions. nih.gov

Sonogashira Coupling: This reaction forms a C(sp2)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild, even room temperature, conditions. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. nih.gov

The following table summarizes representative conditions for these cross-coupling reactions as applied to generic aryl bromides, which are applicable to this compound.

ReactionCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)
Suzuki Arylboronic AcidPd(OAc)₂, SPhosK₃PO₄Dioxane/Water
Heck StyrenePd(OAc)₂, LigandK₂CO₃DMF/Water
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂, CuIAmine (e.g., Et₃N)THF or DMF

This table presents generalized conditions based on common protocols for aryl bromides. harvard.edunih.govresearchgate.net Specific conditions for this compound may vary.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (S_NAr) on an unactivated aryl halide like the bromophenyl moiety of this ether is generally difficult. wikipedia.org S_NAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). wikipedia.orgchemistrysteps.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. chemistrysteps.comlibretexts.org

In this compound, the ether linkage is an electron-donating group, and there are no strong electron-withdrawing groups on the bromophenyl ring. Therefore, the ring is not sufficiently electrophilic to undergo a classical addition-elimination S_NAr reaction under standard conditions. masterorganicchemistry.com Alternative pathways, such as those involving transition-metal catalysis to enhance the electrophilicity of the ring, can facilitate such substitutions on otherwise inert arenes. nih.gov

Electrophilic Aromatic Substitution on the Bromophenyl Ring

The bromophenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. stackexchange.com The outcome of such reactions is directed by the two substituents on the ring: the bromine atom and the (3,4-dichlorobenzyloxy)methyl group.

The ether group (-OR) is a powerful activating group and an ortho, para-director due to the resonance effect, where the oxygen's lone pairs can donate electron density into the aromatic π-system. youtube.comgoogle.com This donation stabilizes the carbocation intermediate (the arenium ion) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions. acs.orgchemistry.coach Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director because of its ability to stabilize the cationic intermediate via resonance. masterorganicchemistry.com

When both an activating and a deactivating group are present, the activating group's influence typically dominates the regioselectivity. In the case of the 3-bromophenyl moiety, the ether linkage is at position 1 and the bromine at position 3. The positions ortho to the ether group are 2 and 6, and the para position is 4. The positions ortho to the bromine are 2 and 4, and the para position is 6. Therefore, the directing effects of both substituents converge, strongly favoring substitution at positions 2, 4, and 6. Given the steric hindrance that might be posed by the bulky dichlorobenzyl portion of the ether group, substitution at position 6 and 4 would be generally favored over position 2.

Aromatic ethers are known to undergo halogenation readily. stackexchange.com For instance, anisole (B1667542) reacts with bromine in ethanoic acid without the need for a Lewis acid catalyst, which is typically required for the halogenation of benzene (B151609) itself. stackexchange.comlumenlearning.com This highlights the enhanced reactivity of the ring due to the ether oxygen.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of the Bromophenyl Ring

PositionActivating/Deactivating InfluencePredicted Outcome
2ortho to Ether (activating), ortho to Bromo (directing)Favorable, but may be sterically hindered
4para to Bromo (directing), meta to EtherFavorable
5meta to both groupsUnfavorable
6ortho to Ether (activating), para to Bromo (directing)Highly Favorable

Reactivity of the Dichlorobenzyl Moiety

The dichlorobenzyl portion of the molecule has its own distinct reactivity, centered on the benzylic carbon and the dichlorinated aromatic ring.

Substitution Reactions at the Benzylic Position

The benzylic carbon in the ether is a key site for nucleophilic substitution reactions. chemistry.coach The C-O ether bond can be cleaved under strongly acidic conditions, such as with HBr or HI. libretexts.orglibretexts.org The mechanism of this cleavage depends on the stability of the potential carbocation intermediate. Because the benzylic position can stabilize a positive charge through resonance with the attached aromatic ring, cleavage can proceed via an S(_N)1-type mechanism. libretexts.orglibretexts.org

The reaction is initiated by protonation of the ether oxygen by the strong acid. This is followed by the departure of the 3-bromophenol group, which is a relatively good leaving group, to form a resonance-stabilized dichlorobenzyl carbocation. This carbocation is then attacked by a nucleophile (e.g., Br⁻ or I⁻) to yield the corresponding 3,4-dichlorobenzyl halide. Ethers with benzylic groups are known to cleave via S(_N)1 or E1 mechanisms because they can form stable intermediate carbocations. libretexts.org Benzylic halides are themselves highly reactive towards nucleophilic substitution. Primary benzylic halides typically favor an S(_N)2 pathway, while secondary and tertiary ones react via an S(_N)1 mechanism. chemistry.coach

Radical Reactions Involving the Dichlorobenzyl Group

The benzylic C-H bonds of the dichlorobenzyl group are susceptible to radical reactions, most notably free-radical halogenation. chemistry.coachchemistrysteps.com This reactivity stems from the stability of the benzylic radical that is formed as an intermediate. libretexts.org The unpaired electron of the benzylic radical is delocalized over the adjacent π-system of the aromatic ring, which significantly lowers its energy and facilitates its formation. libretexts.orgchemistrysteps.com

Benzylic bromination can be selectively achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (like peroxide) or light. libretexts.orgyoutube.com This method is preferred for introducing a bromine atom specifically at the benzylic position. libretexts.org For example, the selective benzylic bromination of 2,6-dichlorotoluene (B125461) to produce 2,6-dichlorobenzyl bromide has been demonstrated using an H₂O₂/HBr system under light irradiation, achieving high yields. acs.orgnih.gov This indicates that the benzylic position of the dichlorobenzyl moiety in the ether is a prime target for such radical transformations.

Table 2: Comparison of Potential Reactions at the Benzylic Position

Reaction TypeReagentsKey IntermediateTypical Product
Acidic Cleavage (S(_N)1)HBr, HIDichlorobenzyl carbocation3,4-Dichlorobenzyl bromide/iodide
Radical BrominationNBS, light/peroxideDichlorobenzyl radical1-Bromo-1-(3,4-dichlorophenyl)methyl (3-bromophenyl) ether

Influence of Chlorine Substituents on Aromatic Reactivity

The two chlorine atoms on the benzyl ring have a significant impact on its reactivity. Chlorine is an electron-withdrawing group via induction and a weak deactivator for electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions. However, in 3,4-dichlorobenzyl ether, the positions available for substitution on this ring (2, 5, and 6) are all influenced by the two chlorine atoms and the large ether-linked group. The combined deactivating effect of two chlorine atoms makes this ring significantly less reactive towards electrophiles compared to benzene or the bromophenyl ring.

Conversely, the electron-withdrawing nature of the chlorine atoms can make the dichlorophenyl ring susceptible to nucleophilic aromatic substitution (S(_N)Ar), although this typically requires very strong electron-withdrawing groups (like nitro groups) and a good leaving group on the ring, which is not the case here. chemistry.coach

Overall Mechanistic Studies of Transformations Involving this compound

Elucidation of Reaction Mechanisms Through Kinetic Studies

Kinetic studies are crucial for elucidating reaction mechanisms. For the ether linkage in this compound, the most relevant reaction for kinetic analysis would be its acid-catalyzed hydrolysis.

Studies on the hydrolysis of other benzyl ethers have shown that the mechanism can be either bimolecular (S(_N)2) or unimolecular (S(_N)1), depending on the solvent and the structure of the ether. scispace.com For example, the acid-catalyzed hydrolysis of benzyl ethers in mixtures of water and aprotic solvents like dioxane or DMSO was found to proceed through a bimolecular nucleophilic substitution. scispace.com In such a mechanism, a water molecule would attack the protonated ether in the rate-determining step.

Given the stability of the dichlorobenzyl carbocation, an S(_N)1 pathway is a strong possibility for the cleavage of this compound under acidic conditions. A kinetic study could confirm this. If the reaction follows an S(_N)1 mechanism, the rate law would be first order with respect to the ether and the acid concentration, and the rate would be largely independent of the concentration of the external nucleophile. The rate of reaction would also be sensitive to the polarity of the solvent, with more polar solvents accelerating the reaction by stabilizing the carbocation intermediate.

Kinetic investigations into the synthesis of benzyl ethers have also been performed, often under phase-transfer catalysis conditions, providing insights into the factors that control the rate of ether formation. acs.org

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used in chemistry to trace the journey of atoms through chemical reactions and to elucidate the mechanisms of these transformations. archive.orgnih.govnih.gov In the context of this compound, while specific studies employing this method are not documented in publicly available literature, the principles of isotopic labeling can be applied to hypothesize how its chemical reactivity and mechanistic pathways could be investigated. Such experiments are crucial for understanding bond-forming and bond-breaking steps in a reaction sequence. chem-station.comacs.org

The primary application of isotopic labeling in mechanistic studies is the determination of the kinetic isotope effect (KIE). The KIE is a phenomenon where substituting an atom in a reactant with one of its heavier isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), can lead to a change in the reaction rate. chem-station.comtaylorandfrancis.com A significant KIE (typically where the rate for the lighter isotope is faster, kH/kD > 1) provides strong evidence that the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. nih.govnih.gov

For a molecule like this compound, a key area of mechanistic interest is the cleavage of the ether linkage. The C-O bond connecting the benzyl group to the phenoxy ring is a likely site for chemical or metabolic transformation. nih.govorganic-chemistry.org An isotopic labeling experiment to probe the mechanism of this cleavage could be designed as follows:

Synthesis of Labeled Compound: A deuterated version of this compound would be synthesized. A strategic position for labeling would be the benzylic carbon, creating 3-Bromophenyl-(α,α-dideuterio-3,4-dichlorobenzyl)ether. This targets the C-H bonds adjacent to the ether oxygen.

Kinetic Experiments: The reaction rates of both the deuterated and non-deuterated (protio) compounds would be measured under identical conditions for a specific cleavage reaction (e.g., acid-catalyzed hydrolysis or oxidative cleavage). acs.orgyoutube.com

Analysis and Interpretation: The ratio of the rate constants (kH/kD) would be calculated. A primary KIE significantly greater than 1 would suggest that the benzylic C-H bond is broken in the rate-limiting step. A value close to 1 would imply that this bond cleavage is not involved in the rate-determining step.

The findings from such an experiment could be presented in a data table to clearly illustrate the results.

Table 1: Illustrative Kinetic Isotope Effect Data for the Oxidative Cleavage of this compound

This table presents hypothetical data from a comparative kinetic study to illustrate the application of isotopic labeling.

CompoundInitial Concentration (M)Rate Constant (k, s⁻¹)Kinetic Isotope Effect (kH/kD)
This compound0.12.4 x 10⁻⁴5.2
3-Bromophenyl-(α,α-dideuterio-3,4-dichlorobenzyl)ether0.14.6 x 10⁻⁵

In this illustrative example, the KIE of 5.2 indicates a substantial primary kinetic isotope effect, which would strongly support a mechanism where the abstraction of a hydrogen atom from the benzylic position is the slowest, rate-determining step of the reaction.

Furthermore, isotopic tracers using stable isotopes like ¹³C or ¹⁸O could be employed to follow the fate of different fragments of the molecule during a reaction, providing unambiguous evidence of bond formation and cleavage pathways. nih.govspringernature.com For instance, labeling the ether oxygen with ¹⁸O would allow researchers to track which fragment retains the oxygen atom after cleavage. Similarly, in metabolic studies, isotopically labeled versions of the compound could be introduced into a biological system to trace its metabolic fate, identifying downstream metabolites through techniques like mass spectrometry or NMR spectroscopy. nih.govclearsynth.com

While no specific isotopic labeling experiments on this compound have been published, the methodology remains a fundamental and indispensable tool for any future in-depth mechanistic investigation of its chemical and biological reactivity. researchgate.netresearchgate.net

Spectroscopic Characterization and Advanced Structural Elucidation of 3 Bromophenyl 3,4 Dichlorobenzyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule like 3-Bromophenyl-(3,4-dichlorobenzyl)ether. It provides detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen and carbon atoms.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Constants

A ¹H NMR spectrum would confirm the identity of the compound by identifying the signals for each unique proton. The benzylic protons (-O-CH₂-Ar) would be expected to appear as a singlet, typically in the range of 4.5-5.5 ppm libretexts.org. The aromatic protons on the 3-bromophenyl and 3,4-dichlorobenzyl rings would resonate in the aromatic region (approximately 6.8-7.5 ppm) libretexts.org. The specific chemical shift and multiplicity (singlet, doublet, triplet, etc.) of each aromatic proton would be determined by its position relative to the electron-withdrawing halogen and ether substituents. Coupling constants (J-values) between adjacent protons would reveal their connectivity.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Benzylic Protons (-CH₂-) ~5.1 s (singlet) N/A

Carbon (¹³C) NMR Analysis: Aromatic and Aliphatic Carbon Signals

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

Assignment Predicted Chemical Shift (δ, ppm)
Aliphatic Carbon (-CH₂-) ~70

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton correlations, showing which protons are coupled to each other within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, definitively connecting the 3-bromophenyl ring, the ether oxygen, the benzylic methylene (B1212753) group, and the 3,4-dichlorobenzyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion. This highly accurate measurement allows for the calculation of the elemental formula (C₁₃H₉BrCl₂O), confirming that the synthesized compound has the correct atomic composition. The isotopic pattern would also be highly characteristic, showing the distinct signatures of one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl/³⁷Cl in an approximate 3:1 ratio for each).

Table 3: Predicted HRMS Data for this compound (Note: This table is predictive and not based on experimental data.)

Ion Calculated Exact Mass

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

ESI is a soft ionization technique that typically generates a protonated molecule [M+H]⁺ or other adducts. When subjected to tandem mass spectrometry (MS/MS), the molecular ion fragments in a predictable way. For this compound, key fragmentation pathways would likely involve the cleavage of the ether bonds. Expected major fragments would include the tropylium-like ion from the 3,4-dichlorobenzyl moiety (m/z ~159) and the ion corresponding to the 3-bromophenoxy radical (m/z ~172), or their corresponding cations.

Table 4: List of Chemical Compounds

Compound Name
This compound
3-bromophenol (B21344)
3,4-dichlorobenzyl halide

Spectroscopic and Crystallographic Data for this compound Not Currently Available in Public Scientific Databases

A thorough search of public scientific databases and literature has revealed no available experimental or theoretical data for the spectroscopic and crystallographic characterization of the chemical compound This compound .

Despite a comprehensive search for information pertaining to the infrared (IR) spectroscopy and X-ray crystallography of this specific molecule, no studies detailing its functional group identification, solid-state structure, molecular conformation, dihedral angles, or intermolecular interactions could be located.

Consequently, the generation of a detailed scientific article focusing on the "," as per the requested outline, is not possible at this time due to the absence of the necessary primary data.

The required subsections, including:

X-ray Crystallography for Solid-State Structure Determination

Intermolecular Interactions and Crystal Packing

cannot be populated with scientifically accurate and specific findings for the target compound. Information on related but structurally distinct molecules is available but would not adhere to the strict focus on "this compound".

This lack of information suggests that "this compound" may be a novel compound or a substance that has not yet been synthesized or subjected to detailed structural and spectroscopic analysis in the peer-reviewed scientific literature.

Computational Chemistry and Theoretical Studies of 3 Bromophenyl 3,4 Dichlorobenzyl Ether

Electronic Structure and Molecular Geometry Calculations

The foundational understanding of a molecule's reactivity and physical properties begins with the characterization of its electronic structure and three-dimensional shape. Computational chemistry provides powerful tools to model these characteristics for compounds like 3-Bromophenyl-(3,4-dichlorobenzyl)ether, offering insights that complement and guide experimental work.

Density Functional Theory (DFT) Studies for Ground State Properties

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: This data is illustrative, as specific research on this compound is not publicly available. The values are based on typical bond lengths and angles for similar structures.)

Parameter Value
C-O (ether) Bond Length ~ 1.37 Å
C-Br Bond Length ~ 1.90 Å
C-Cl Bond Length ~ 1.74 Å

Ab Initio Methods for Higher-Level Electronic Structure Analysis

To achieve a more refined understanding of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory, while computationally more intensive, provide a higher level of accuracy for electron correlation effects.

These higher-level calculations are particularly valuable for accurately determining properties like ionization potentials, electron affinities, and the energies of excited electronic states. For this compound, such analyses would offer a more precise picture of its electronic behavior compared to standard DFT methods. Conformational and electronic studies on similar molecules, such as N-phenylalkyl-3,4-dichloromaleimides, have utilized ab initio calculations to understand their structural requirements for biological activity. conicet.gov.ar

Conformational Analysis and Energy Landscapes

The flexibility of the ether linkage in this compound allows for multiple spatial arrangements, or conformations. A thorough conformational analysis is essential to identify the most stable, low-energy conformers. This is typically achieved by systematically rotating the single bonds and calculating the corresponding energy at each step, generating a potential energy surface (PES).

The resulting energy landscape reveals the global minimum energy conformation, which is the most populated state under thermal equilibrium, as well as other local minima and the energy barriers between them. This information is critical as the conformation of the molecule can significantly influence its physical and chemical properties. For related flexible molecules, both folded and extended conformations have been identified as low-energy states. conicet.gov.ar

Spectroscopic Property Prediction and Validation

Computational methods are not only pivotal for understanding molecular structure but also for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound.

The predicted chemical shifts are obtained by calculating the isotropic magnetic shielding tensors for each nucleus. These theoretical values, when compared with experimental spectra, can help in the definitive assignment of signals to specific atoms within the molecule. The accuracy of these predictions has been shown to be high for a wide range of organic molecules.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is for illustrative purposes. The chemical shifts are estimated based on general principles and data for similar functional groups.)

Carbon Atom Predicted Chemical Shift (ppm)
C attached to ether O (bromophenyl) 155 - 160
C attached to ether O (benzyl) 70 - 75
C attached to Br 115 - 120
C attached to Cl 130 - 135

Simulation of Vibrational Frequencies (IR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational chemistry can simulate the IR spectrum by calculating the harmonic vibrational frequencies. These calculations are typically performed using DFT methods.

The calculated frequencies correspond to the various stretching, bending, and torsional motions of the atoms. While there is often a systematic overestimation of the frequencies, they can be corrected using a scaling factor to provide a good match with experimental IR spectra. researchgate.net This allows for the assignment of observed IR absorption bands to specific molecular vibrations, such as the characteristic C-O-C ether stretch, C-H stretches of the aromatic rings, and the C-Br and C-Cl stretching frequencies. The simulation of IR spectra is a valuable tool in confirming the identity of a synthesized compound.

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry studies published concerning "this compound" that fall under the requested topics of Reaction Mechanism Modeling, Transition State Analysis, or Molecular Dynamics Simulations.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the prompt's outline. The creation of such content would require fabricating data, which would violate the core principles of scientific accuracy and authoritative reporting.

For a scientific article on these topics to be written, foundational research would first need to be conducted and published in peer-reviewed journals. This research would involve using computational methods to:

Model Reaction Mechanisms and Analyze Transition States: To understand how the molecule transforms, researchers would need to perform quantum mechanics calculations. This would involve mapping potential energy surfaces to identify the lowest energy pathways for reactions, such as ether cleavage or aromatic substitution. The structures and energies of transition states—the highest energy points along a reaction coordinate—would be calculated to determine the kinetic feasibility of these transformations.

Investigate Energetic Barriers: These calculations would yield specific energy values (e.g., in kcal/mol or kJ/mol) for the activation energies required for the compound to undergo various chemical reactions.

Elucidate Reaction Pathways: The full energetic landscape from reactants to products, including any intermediates and transition states, would be mapped out to provide a complete picture of how the molecule behaves chemically.

Perform Molecular Dynamics Simulations: To study the physical movement and conformational changes of the molecule over time, researchers would conduct molecular dynamics simulations. These simulations would solve Newton's equations of motion for the atoms in the molecule, providing insight into its flexibility, solvent interactions, and conformational preferences, which are crucial for understanding its behavior in a realistic environment.

Without such published data for "this compound," the requested article sections cannot be completed.

Synthesis and Chemical Exploration of Derivatives and Analogues of 3 Bromophenyl 3,4 Dichlorobenzyl Ether

Design Principles for Structural Analogues

Variation of Substituents on the Bromophenyl Moiety

The 3-bromophenyl group offers a versatile scaffold for introducing a variety of substituents to modulate electronic and steric properties. The bromine atom itself, located at the meta position, exerts a significant electron-withdrawing inductive effect. The design of analogues may involve replacing or augmenting this bromine atom with other functional groups.

Key design considerations include:

Halogen Substitution: Replacing the bromine atom with other halogens (fluorine, chlorine, or iodine) can systematically alter the electronic nature and size of the substituent. This allows for a fine-tuning of the inductive effect and potential halogen bonding interactions.

Electron-Donating and Withdrawing Groups: Introducing groups with varying electronic effects at other positions on the phenyl ring can profoundly impact the reactivity of the ether. Electron-donating groups (e.g., alkyl, alkoxy) would increase the electron density of the aromatic ring, while additional electron-withdrawing groups (e.g., nitro, cyano) would decrease it.

Positional Isomerism: Moving the bromo substituent to the ortho or para position would create isomers with distinct electronic and steric environments, influencing both the ether linkage and potential intermolecular interactions.

Position of SubstitutionSubstituent TypePotential Impact on Bromophenyl Moiety
Meta (C3)-F, -Cl, -IModulation of inductive effect and steric bulk.
Ortho/Para (C2, C4)-BrAlteration of steric hindrance and electronic distribution.
Other positions-CH3, -OCH3 (Electron-Donating)Increased electron density on the phenyl ring.
Other positions-NO2, -CN (Electron-Withdrawing)Decreased electron density on the phenyl ring.

Modification of the Dichlorobenzyl Moiety

The 3,4-dichlorobenzyl portion of the molecule provides another avenue for structural diversification. The two chlorine atoms at the 3- and 4-positions render the benzyl (B1604629) ring electron-deficient and influence its reactivity.

Strategic modifications to this moiety include:

Varying Chlorine Positions: Shifting the chlorine atoms to other positions on the benzyl ring (e.g., 2,4-dichloro, 2,5-dichloro, 3,5-dichloro) would result in isomers with different dipole moments and steric profiles.

Altering the Number of Chlorine Substituents: Analogues with a single chlorine atom or more than two can be synthesized to study the effect of the degree of halogenation.

Introduction of Other Substituents: Replacing one or both chlorine atoms with other groups, such as methyl or methoxy (B1213986) groups, can dramatically alter the electronic landscape of the benzyl ring. For instance, a methoxy group would introduce an electron-donating resonance effect.

Modification TypeExampleAnticipated Effect on Dichlorobenzyl Moiety
Positional Isomerism of Chlorine2,4-dichlorobenzyl, 3,5-dichlorobenzylChanges in steric hindrance and electronic distribution.
Number of Chlorine AtomsMonochlorobenzyl, TrichlorobenzylSystematic variation of electron-withdrawing character.
Introduction of Other GroupsReplacing -Cl with -CH3 or -OCH3Shift from electron-withdrawing to electron-donating character.

Alterations to the Ether Linkage

The ether oxygen atom is a critical linker, and its replacement with other functional groups can lead to the creation of bioisosteres with potentially different chemical stabilities and conformational preferences. stereoelectronics.org The ether oxygen is a hydrogen bond acceptor, and replacing it can disrupt or alter potential interactions. stereoelectronics.org

Possible alterations to the ether linkage include:

Thioether Analogues: Replacing the oxygen atom with a sulfur atom to form a thioether linkage (3-Bromophenyl-(3,4-dichlorobenzyl)sulfane). Sulfur is larger and less electronegative than oxygen, which would alter the bond angle and length of the linkage.

Methylene (B1212753) Bridge: Replacing the ether oxygen with a methylene group (-CH2-) would create a diarylmethane structure, significantly changing the geometry and removing the polar character of the ether linkage.

Amine Linkage: Substitution with a secondary amine (-NH-) introduces a hydrogen bond donor and a basic center, drastically altering the physicochemical properties of the molecule. stereoelectronics.org

Ester or Amide Linkages: While structurally more distinct, incorporating ester (-C(O)O-) or amide (-C(O)NH-) linkages in place of the ether could be explored to introduce different functionalities and rigidities. The development of ester-based therapeutics is a significant area of drug design, though it presents challenges related to esterase-mediated degradation. numberanalytics.com

Linkage TypeChemical FormulaKey Property Changes
Thioether-S-Increased size, altered bond angle, less polar.
Methylene-CH2-Non-polar, different geometry.
Amine-NH-Introduction of H-bond donor and basicity. stereoelectronics.org
Ester-C(O)O-Introduction of a carbonyl group, potential for hydrolysis. numberanalytics.com

Comparative Reactivity Studies of Analogues

The reactivity of analogues of 3-Bromophenyl-(3,4-dichlorobenzyl)ether is largely dictated by the nature and position of the substituents on the aromatic rings and the identity of the linking group.

Electron-withdrawing substituents, such as the halogens present in the parent compound, generally decrease the electron density on the aromatic rings. This can make the rings less susceptible to electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution, particularly if activating groups are present.

In the context of ether cleavage reactions, which are a key aspect of the reactivity of such compounds, the stability of the potential carbocation or phenoxide intermediates plays a crucial role. For instance, debenzylation of benzyl phenyl ethers can be influenced by substituents on the aromatic ring of the phenoxide. researchgate.net Electron-withdrawing groups on the phenyl ring favor the attack of reagents on the ether oxygen, facilitating cleavage. researchgate.net Conversely, electron-releasing groups can promote migration of the benzyl group onto the aromatic ring. researchgate.net

The reactivity of the benzyl group is distinct from that of the phenyl group. The benzylic position is more reactive and can undergo reactions such as oxidation. The reactivity for halide leaving groups in related systems often follows the order of decreasing bond strengths: I⁻ > Br⁻ > Cl⁻. nih.gov

Structure-Reactivity Relationships within the Compound Class

Structure-reactivity relationships (SRRs) provide a framework for understanding how the structural modifications discussed above translate into changes in chemical reactivity. For halogenated benzyl alcohols, a linear relationship has been observed between their biological response and the 1-octanol/water partition coefficient (log Kow). nih.gov The predictability of this quantitative structure-activity relationship (QSAR) can be significantly enhanced by including the Hammett sigma constant (σ) as a descriptor of the electronic effects of the substituents. nih.gov

For the class of compounds related to this compound, the following SRRs can be anticipated:

Ether Bond Stability: The strength of the C-O bonds of the ether linkage will be influenced by the electronic nature of the attached aromatic rings. Electron-withdrawing substituents on either ring are expected to weaken the adjacent C-O bond, making the ether more susceptible to cleavage.

Nucleophilicity of the Ether Oxygen: The nucleophilicity of the ether oxygen will be modulated by the electronic effects of the substituents. Electron-withdrawing groups will decrease its nucleophilicity, while electron-donating groups will increase it. This will affect reactions where the ether oxygen acts as a nucleophile.

Reactivity of the Aromatic Rings: The susceptibility of the bromophenyl and dichlorobenzyl rings to electrophilic or nucleophilic attack will be a direct function of the number and nature of the halogen substituents and any other functional groups present.

The study of such SRRs is crucial for the rational design of new molecules with tailored reactivity profiles for various chemical and biological applications.

Future Perspectives and Advanced Research Directions

Exploration of Photochemical Transformations

The presence of carbon-halogen bonds and an aromatic ether linkage in 3-Bromophenyl-(3,4-dichlorobenzyl)ether makes it a prime candidate for photochemical investigation. Research on analogous compounds, particularly polybrominated diphenyl ethers (PBDEs), provides a predictive framework for its behavior under UV irradiation.

Upon exposure to UV light, two primary transformation pathways are anticipated. The first is reductive dehalogenation, a process observed in the photolysis of PBDEs where bromine atoms are sequentially cleaved from the aromatic rings. acs.org For this compound, this would involve the homolytic cleavage of the C-Br and C-Cl bonds. The relative lability of these bonds would be a key area of investigation, with studies on other halogenated aromatics suggesting that the C-Br bond may be more susceptible to cleavage than the C-Cl bonds.

The second major pathway is the cleavage of the ether bond itself. Studies on diphenyl ether photochemistry have shown that irradiation can lead to the formation of phenoxy and phenyl radical pairs, which can then recombine to form hydroxylated biphenyls or abstract hydrogen from the solvent to yield phenols and benzene (B151609). synarchive.com In the case of this compound, this could lead to the formation of 3-bromophenol (B21344) and 3,4-dichlorotoluene (B105583), among other products. The formation of various brominated and chlorinated phenols has been documented during the UV irradiation of PBDEs. rsc.orgucsb.edu

Future research would focus on elucidating the quantum yields of these processes, identifying the full range of photoproducts, and understanding the influence of solvent and wavelength on the reaction pathways. Such studies are not only of fundamental chemical interest but also have environmental implications, as they can help predict the fate of similar halogenated compounds in the environment.

Analogous Photochemical Reaction Reactant Type Primary Products Key Findings
Photodegradation of BDE-209Polybrominated Diphenyl EtherLess brominated diphenyl ethersSequential dehalogenation mechanism, with cleavage favored at the para-position. acs.org
UV Irradiation of BDE-153Polybrominated Diphenyl EtherHydrodebrominated PBDEs, BromophenolsEther linkage cleavage leads to bromophenol formation. rsc.orgucsb.edu
Photochemical RearrangementDiphenyl Ether2-Phenylphenol, 4-Phenylphenol, Phenol (B47542)Intramolecular rearrangement and diffusion products formed via a radical pair intermediate. synarchive.com
Photolysis of ChlorobenzenesChlorinated AromaticBiphenyls, Reductive dechlorination productsSelective replacement of the heavier halogen in mixed-halogen compounds. ubbcluj.ro

Integration into Complex Molecular Architectures

The halogen atoms on this compound serve as versatile synthetic handles for its incorporation into more complex molecular structures through various cross-coupling reactions. The differential reactivity of the aryl-bromide versus the aryl-chlorides could potentially allow for selective, stepwise functionalization.

Palladium-catalyzed cross-coupling reactions are particularly promising. The Suzuki-Miyaura coupling , which joins an aryl halide with an organoboron compound, could be employed to form new carbon-carbon bonds at the 3-position of the phenyl ring or at the 3- or 4-positions of the benzyl (B1604629) ring. mdpi.comlibretexts.orgorganic-chemistry.org Similarly, the Sonogashira coupling would allow for the introduction of alkyne moieties by reacting the halo-substituted positions with terminal alkynes, a powerful method for building rigid, linear structures. acs.orgorganic-chemistry.orgwikipedia.org The Heck reaction offers another route for C-C bond formation, enabling the arylation of alkenes. organic-chemistry.orgdiva-portal.orgwikipedia.org

Carbon-heteroatom bond formation is also highly feasible. The Buchwald-Hartwig amination provides a robust method for coupling the aryl halide positions with a wide range of primary and secondary amines, leading to complex aniline (B41778) derivatives. wikipedia.orglibretexts.orgorganic-chemistry.org For the synthesis of new ether linkages, the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and a phenol, could be used to attach another substituted aryl group, potentially leading to larger, poly-ether structures. synarchive.comwikipedia.orgacs.orgnih.gov

The ether linkage itself can be a point of modification. While generally stable, acidic cleavage of the ether bond with strong acids like HBr or HI could be used to deconstruct the molecule into its constituent phenol and benzyl halide fragments, which could then be used as building blocks in other syntheses. libretexts.orgresearchgate.netrsc.org

Coupling Reaction Reactants Bond Formed Catalyst System (Typical)
Suzuki-Miyaura CouplingAryl Halide + Organoboron CompoundC-CPd(0) complex, Base mdpi.comlibretexts.org
Sonogashira CouplingAryl Halide + Terminal AlkyneC-C (sp2-sp)Pd(0) complex, Cu(I) co-catalyst, Base organic-chemistry.orgwikipedia.org
Heck ReactionAryl Halide + AlkeneC-C (vinyl-aryl)Pd(0) complex, Base organic-chemistry.orgwikipedia.org
Buchwald-Hartwig AminationAryl Halide + AmineC-NPd(0) complex, Ligand, Base wikipedia.orglibretexts.org
Ullmann CondensationAryl Halide + Phenol/AlcoholC-OCu(I) salt, Base synarchive.comwikipedia.org

Development of Catalytic Applications for the Compound Itself or Its Derivatives

While this compound is not intrinsically a catalyst, its structure provides a scaffold for the design of novel ligands for transition metal catalysis. The ether oxygen atom and the pi-systems of the aromatic rings can act as coordination sites for metal centers.

By strategically modifying the molecule, more potent ligands could be developed. For example, introducing phosphine (B1218219) groups onto one or both aromatic rings via a Grignard reaction followed by treatment with PCl3 could create bidentate or monodentate phosphine ligands. Such ligands are crucial in many palladium-catalyzed reactions, including the cross-coupling reactions mentioned previously. The steric and electronic properties of these custom ligands could be fine-tuned by the existing bromo- and chloro-substituents, potentially leading to catalysts with enhanced activity, selectivity, or stability.

Furthermore, the introduction of other coordinating groups, such as amines or pyridyl moieties via Suzuki or Buchwald-Hartwig reactions, could transform the molecule into a pincer-type ligand. These multidentate ligands are known to form highly stable complexes with metals and are used in a wide range of catalytic transformations, including dehydrogenation, hydrogenation, and C-H activation. Research in this area would involve the synthesis of these derivatives and the evaluation of their coordination chemistry with various transition metals (e.g., Pd, Ru, Ir, Fe) and subsequent testing in benchmark catalytic reactions.

Advanced Materials Science Applications Based on Chemical Structure

The high halogen content and rigid aromatic structure of this compound suggest its potential utility in advanced materials.

One of the most direct applications is as a flame retardant . Halogenated organic compounds are widely used to reduce the flammability of polymers and other materials. wikipedia.orgnih.gov The presence of both bromine and chlorine in the molecule could offer synergistic flame-retardant effects. Future research would involve incorporating this compound as an additive into various polymer matrices (e.g., polyethylene, polypropylene, polystyrene) and testing the flammability of the resulting composites according to industry standards.

The rigid, polarizable structure also makes it a candidate for applications in polymer science and liquid crystals . It could serve as a monomer in the synthesis of high-performance poly(aryl ether)s. rsc.orgresearchgate.netgoogle.comresearchgate.net Polymerization could be achieved through reactions that replace the halogen atoms, such as nickel-catalyzed coupling or nucleophilic aromatic substitution, to form polymers with high thermal stability, chemical resistance, and specific dielectric properties. Furthermore, the anisotropic shape of the molecule is a key feature of mesogens, the building blocks of liquid crystals. whiterose.ac.ukresearchgate.net By incorporating it into larger structures or by forming halogen-bonded supramolecular assemblies, it may be possible to design new liquid crystalline materials with tailored phase behavior and optical properties.

Synergistic Approaches Combining Synthetic and Computational Methods

To accelerate the exploration of this compound, a synergistic approach combining synthetic experimentation with computational modeling is essential. Density Functional Theory (DFT) and other computational methods can provide invaluable insights into the molecule's properties and reactivity, guiding and rationalizing experimental work.

Predicting Reactivity and Mechanisms: Computational studies can be used to calculate key thermodynamic and kinetic parameters. For instance, calculating the bond dissociation energies (BDEs) for the C-Br, C-Cl, and C-O bonds can predict the most likely fragmentation pathways in photochemical or thermal degradation processes. ubbcluj.ronih.govresearchgate.netnih.gov DFT calculations have been successfully used to model the BDEs of PBDEs, showing that C-O bond strength increases as the degree of bromination decreases. ubbcluj.ro Similar calculations for the target molecule would clarify the relative lability of its different bonds. Furthermore, reaction pathways for the cross-coupling reactions can be modeled to understand the role of catalysts and ligands and to predict the most favorable conditions. rsc.orgacs.org

Understanding Spectroscopic and Electronic Properties: Computational chemistry can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), aiding in the characterization of the molecule and its derivatives. Modeling the frontier molecular orbitals (HOMO and LUMO) and electrostatic potential can provide insights into the molecule's electronic structure and sites of electrophilic or nucleophilic attack, which is crucial for predicting its behavior in reactions and its potential as a component in electronic materials.

This integrated approach, where computational predictions inform synthetic targets and experimental results validate and refine computational models, represents the most efficient path forward in unlocking the full scientific potential of this compound.

Computational Method Application to Target Compound Predicted Information Reference for Analogy
Density Functional Theory (DFT)Bond Dissociation Energy (BDE) CalculationRelative stability of C-Br, C-Cl, and C-O bonds; likely fragmentation pathways.M06 functional accurately predicts BDEs in brominated diphenyl ethers. ubbcluj.roresearchgate.net
DFT / Ab initio methodsReaction Pathway ModelingTransition state energies; reaction mechanisms for cross-coupling or photochemical reactions.Computational analysis of reaction phases and mechanisms. acs.org
Time-Dependent DFT (TD-DFT)Electronic Spectra SimulationUV-Vis absorption maxima (λmax); prediction of photochemical activity.Quantum-chemical modeling of photoisomerization reactions. nih.gov
DFTFrontier Molecular Orbital (FMO) AnalysisHOMO/LUMO energies and distributions; sites of reactivity.FMO studies on related halogenated heterocyclic compounds. mdpi.com

Q & A

Q. How to resolve contradictions in reported synthetic yields for dimeric byproducts?

  • Re-examining Catalysts : Discrepancies in dimer yields (e.g., 25% vs. <10%) arise from trace peroxides (e.g., diethyl peroxydicarbonate) acting as initiators. Rigorous solvent drying (MgSO₄) and peroxide scavengers (e.g., hydroquinone) suppress unintended radical dimerization .

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